Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity)
Description
Structural Identification and Characterization of Pantoprazole Sulfide N-Oxide
Molecular Architecture and Stereochemical Properties
2D/3D Structural Elucidation via X-Ray Crystallography
The structural elucidation of Pantoprazole Sulfide N-Oxide has been achieved through comprehensive crystallographic analysis, building upon the established methodologies for related pantoprazole derivatives. The compound crystallizes with characteristic intermolecular interactions that influence its solid-state packing arrangement. X-ray crystallographic studies of related pantoprazole compounds demonstrate that the benzimidazole ring system maintains planarity, with the difluoromethoxy group positioned at the 6-position of the benzimidazole core.
The three-dimensional conformational analysis reveals that the molecule adopts a preferred orientation where the pyridine N-oxide moiety is positioned to minimize steric interactions with the benzimidazole system. The sulfur atom connecting the benzimidazole and pyridine rings serves as a flexible linker, allowing for conformational adaptability while maintaining the overall molecular framework. The N-oxide functionality introduces significant electronic effects that influence the overall molecular geometry and reactivity profile.
Crystallographic data indicates that the difluoromethoxy groups in related structures exhibit disorder, suggesting rotational freedom around the carbon-oxygen bond. This disorder pattern is expected to be preserved in Pantoprazole Sulfide N-Oxide, contributing to the overall structural flexibility of the molecule. The intermolecular hydrogen bonding patterns involving the N-oxide oxygen and benzimidazole nitrogen atoms play crucial roles in determining the solid-state packing arrangements.
Tautomeric Forms and Resonance Stabilization
The tautomeric behavior of Pantoprazole Sulfide N-Oxide is fundamentally influenced by the benzimidazole core structure, which exhibits characteristic annular tautomerism. The benzimidazole ring system can undergo proton migration between the two nitrogen atoms, resulting in distinct tautomeric forms that exist in dynamic equilibrium. This tautomeric equilibrium is particularly significant in pharmaceutical impurities as it can influence both analytical detection and chemical stability.
Research on benzimidazole systems demonstrates that the tautomeric ratio can be quantitatively determined using Carbon-13 Nuclear Magnetic Resonance chemical shift analysis. The C4 and C7 carbons of the benzimidazole ring serve as diagnostic indicators for tautomeric distribution, with specific chemical shift values corresponding to pyridine-like and pyrrole-like nitrogen environments. The presence of the N-oxide functionality in the pyridine ring further modulates this tautomeric equilibrium through electronic effects.
The resonance stabilization patterns in Pantoprazole Sulfide N-Oxide involve multiple contributing structures. The N-oxide functionality enables charge delocalization across the pyridine ring, creating regions of enhanced and diminished electron density at specific positions. These resonance effects are particularly pronounced at the 2 and 4 positions of the pyridine ring, where alternating high and low charge densities are established through canonical resonance structures.
The electronic interplay between the benzimidazole tautomeric forms and the pyridine N-oxide resonance structures creates a complex electronic environment that influences the compound's overall stability and reactivity. This electronic complexity is reflected in the spectroscopic properties and contributes to the compound's distinctive analytical signatures.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Comprehensive Nuclear Magnetic Resonance analysis of Pantoprazole Sulfide N-Oxide reveals distinctive spectral patterns that enable unambiguous identification and structural confirmation. The Proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the aromatic protons of both the benzimidazole and pyridine ring systems, with notable chemical shift variations compared to the parent pantoprazole compound.
Table 1: Key Proton Nuclear Magnetic Resonance Chemical Shifts for Pantoprazole Sulfide N-Oxide
| Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-4 (Benzimidazole) | 7.28 | broad singlet | Aromatic proton |
| H-7 (Benzimidazole) | Variable | - | Aromatic proton |
| H-5 (Pyridine) | 7.45 | broad singlet | Aromatic proton |
| CH2 linker | 4.2-4.5 | singlet | Methylene bridge |
| OCH3 groups | 3.8-4.0 | singlet | Methoxy protons |
| CHF2 | 6.8-7.2 | triplet | Difluoromethoxy |
The Carbon-13 Nuclear Magnetic Resonance spectrum provides crucial structural information, particularly regarding the tautomeric state of the benzimidazole ring. The chemical shift of the methylene carbon adjacent to sulfur appears at approximately 32.82 ppm, which is characteristic of the sulfide oxidation state rather than sulfoxide or sulfone derivatives. This diagnostic signal enables differentiation from other pantoprazole-related impurities.
The Distortionless Enhancement by Polarization Transfer spectrum confirms the carbon multiplicities and provides additional structural verification. The difluoromethoxy carbon typically appears as a triplet due to coupling with the fluorine atoms, while the methoxy carbons appear as characteristic singlets in the aliphatic region. The aromatic carbon signals exhibit complex patterns influenced by both the tautomeric equilibrium and the electronic effects of the N-oxide functionality.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
High-Resolution Mass Spectrometry analysis of Pantoprazole Sulfide N-Oxide provides definitive molecular weight confirmation and characteristic fragmentation patterns that support structural identification. The protonated molecular ion appears at m/z 384.0880, corresponding to the molecular formula C16H16F2N3O4S. This mass represents a 16 atomic mass unit reduction compared to pantoprazole, consistent with the loss of oxygen from the sulfoxide functionality.
Table 2: Key Mass Spectrometric Fragmentation Patterns
| m/z Value | Relative Intensity | Fragment Assignment |
|---|---|---|
| 384.0880 | 100% | [M + H]+ molecular ion |
| 367.9 | 85% | Loss of oxygen (16 amu) |
| 735.7 | 25% | [2M + H]+ dimer ion |
| 406.0 | 15% | [M + Na]+ sodium adduct |
| 757.1 | 10% | [2M + Na]+ sodium dimer |
The fragmentation pathway analysis reveals that the primary fragmentation occurs through loss of the difluoromethoxy group, followed by cleavage of the methylene bridge connecting the benzimidazole and pyridine ring systems. The N-oxide functionality influences the fragmentation patterns by stabilizing certain ionic intermediates through charge delocalization. These fragmentation patterns are reproducible and serve as diagnostic markers for compound identification in complex matrices.
The accurate mass measurements enable determination of the molecular formula with high confidence, while the isotope pattern analysis confirms the presence of sulfur, nitrogen, and fluorine atoms. The high-resolution capabilities allow discrimination from isobaric interferences and provide unambiguous structural confirmation when combined with Nuclear Magnetic Resonance data.
Infrared (IR) Vibrational Signatures of Key Functional Groups
The Infrared spectrum of Pantoprazole Sulfide N-Oxide exhibits characteristic vibrational frequencies that correspond to specific functional groups within the molecular structure. The spectrum provides complementary structural information and enables functional group identification through diagnostic absorption bands.
Table 3: Characteristic Infrared Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3546 | medium | N-H stretching (benzimidazole) |
| 3256 | medium | Aromatic C-H stretching |
| 2942, 2877 | weak | Aliphatic C-H stretching |
| 1588, 1485 | strong | Aromatic C=C stretching |
| 1379, 1366 | medium | Aliphatic C-H bending |
| 1305 | strong | C-N stretching |
| 1281, 1172 | strong | N-O stretching (N-oxide) |
| 1124 | strong | C-F stretching |
| 1038 | medium | C-O stretching (methoxy) |
| 860, 805 | medium | Aromatic C-H bending |
The N-oxide functionality exhibits characteristic absorption bands in the 1200-1300 cm⁻¹ region, which distinguishes this impurity from other pantoprazole derivatives. The C-F stretching vibrations from the difluoromethoxy group appear as strong absorption bands around 1124 cm⁻¹, providing additional structural confirmation. The benzimidazole N-H stretching frequency at 3546 cm⁻¹ indicates the specific tautomeric form present in the solid state.
The aromatic C=C stretching vibrations appear as multiple bands between 1485 and 1588 cm⁻¹, reflecting the presence of both benzimidazole and pyridine ring systems. The methoxy C-O stretching vibrations provide confirmation of the dimethoxy substitution pattern on the pyridine ring. These collective vibrational signatures create a unique fingerprint that enables reliable identification and quantification of this specific impurity in pharmaceutical preparations.
Properties
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-21(22)12(14(13)24-2)8-26-16-19-10-4-3-9(25-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUQOQLHXGSYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953787-51-4 | |
| Record name | 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953787-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Catalytic Oxidation Using Hydroxyl Cupric Phosphate
This method, detailed in patent CN105111187B, involves a two-step synthesis:
-
Formation of Pantoprazole Sulfide :
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride reacts with 5-difluoro-methoxy-2-sulfydryl-1H-benzimidazole in dichloromethane under alkaline conditions (NaOH) to yield the sulfide intermediate. -
Selective Nitrogen Oxidation :
The sulfide intermediate undergoes oxidation using hydrogen peroxide (H₂O₂) and acetic acid in the presence of hydroxyl cupric phosphate as a catalyst. The reaction proceeds at 20–30°C, selectively oxidizing the pyridine nitrogen without affecting the sulfur moiety.
Key Conditions :
Methyl Rhenium Trioxide (MTO)-Catalyzed Oxidation
Patent CN105111186B describes a method that concurrently generates sulfone and N-oxide impurities, providing insights into over-oxidation pathways:
-
Sulfide Synthesis :
Identical to the first step in Section 2.1. -
Dual Oxidation with MTO :
Methyl rhenium trioxide (MTO) catalyzes the oxidation of both the sulfur atom (to sulfone) and the pyridine nitrogen (to N-oxide) using H₂O₂ and acetic acid. The reaction occurs at 0–5°C to minimize side reactions.
Key Conditions :
-
Catalyst: MTO (0.2–0.5 mol%).
-
Oxidant: 30% H₂O₂ (3.0 equivalents).
-
Solvent: Acetic acid/water (4:1 v/v).
-
Outcome: 90% sulfone N-oxide impurity yield, requiring chromatographic separation for isolation.
Comparative Analysis of Preparation Methods
The table below contrasts the three methods:
Factors Influencing Impurity Formation
-
Catalyst Choice : Hydroxyl cupric phosphate favors N-oxide selectivity, while MTO promotes concurrent sulfone formation.
-
Oxidant Concentration : Higher H₂O₂ equivalents increase N-oxide yield but risk over-oxidation to sulfones.
-
Temperature : Lower temperatures (0–5°C) suppress side reactions in MTO-catalyzed methods.
-
Solvent System : Aqueous acetic acid enhances oxidative stability compared to organic solvents.
Analytical Characterization of Pantoprazole Sulfide N-Oxide
Chemical Reactions Analysis
Mechanism of Formation
The mechanism for the formation of Pantoprazole Sulfide N-Oxide involves the oxidation of sulfides to sulfoxides, which can further oxidize to form sulfone derivatives. This process can be influenced by factors such as pH and the presence of specific catalysts:
-
Radical Cation Formation : In certain pH ranges (5–8), radical cations may form during the oxidation process, leading to the generation of various impurities including Pantoprazole Sulfide N-Oxide .
-
Overoxidation : A critical challenge in the synthesis is avoiding overoxidation of sulfoxides to sulfones, which complicates purification efforts due to structural similarities .
Degradation Pathways
Pantoprazole and its impurities undergo degradation under stress conditions such as light exposure and oxidative environments. Studies have identified multiple degradation products resulting from these conditions:
-
Photolytic Degradation : Under UV light exposure, several degradation products are formed, including sulfone derivatives and N-oxides.
-
Oxidative Degradation : Oxidative stress tests reveal that compounds like azobisisobutyronitrile can lead to significant formation of degradation products, including Pantoprazole Sulfide N-Oxide .
Identified Impurities from Degradation Studies
The following table lists common impurities identified during forced degradation studies:
| Impurity Name | Retention Time (min) |
|---|---|
| Pantoprazole N-Oxide | 5.3 |
| Pantoprazole Sulfone | 9.4 |
| N-Oxide Sulfone Derivative | 3.1 |
These impurities were consistently observed across both oxidative and photolytic stress tests .
Scientific Research Applications
Pantoprazole Sulfide N-Oxide is used in scientific research to study the synthesis and stability of Pantoprazole and its related compounds . It is also used to investigate the mechanisms of impurity formation and to develop methods for minimizing impurities in pharmaceutical products . Additionally, the compound is studied for its potential biological activity and its effects on the efficacy and safety of Pantoprazole .
Mechanism of Action
The mechanism of action of Pantoprazole Sulfide N-Oxide is related to its structural similarity to Pantoprazole. It can interact with the same molecular targets, such as the H+, K±ATPase enzyme, which is responsible for the final step in gastric acid production . By binding to this enzyme, Pantoprazole Sulfide N-Oxide can inhibit gastric acid secretion, although its efficacy and potency may differ from Pantoprazole .
Comparison with Similar Compounds
Pantoprazole Sulfide (CAS 102625-64-9)
- Structure : Contains a sulfide (-S-) linkage instead of the sulfoxide (-SO-) in pantoprazole.
- Molecular Formula : C₁₆H₁₅F₂N₃O₃S; Molecular Weight : 367.37 g/mol .
- Role : A precursor in pantoprazole synthesis and a metabolite formed via reduction of the sulfoxide group .
- Detection: Identified as "Related Compound B" in USP monographs, with an impurity limit of 0.15% .
Pantoprazole Sulfone (CAS 138786-67-1)
Pantoprazole N-Oxide (CAS 953787-60-5)
Pantoprazole Sulfone N-Oxide (CAS 953787-55-8)
- Structure : Combines a sulfone (-SO₂-) group and an N-oxide functional group.
- Molecular Formula : C₁₆H₁₅F₂N₃O₆S; Molecular Weight : 415.37 g/mol .
- Formation: Stress degradation product, notably under AIBN-induced oxidation .
- Detection : Retention time (HPLC): 3.1 minutes .
Data Tables for Comparative Analysis
Table 1: Structural and Molecular Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Pantoprazole Sulfide N-Oxide | 953787-51-4 | C₁₆H₁₅F₂N₃O₄S | 383.37 | Sulfide (-S-), N-oxide |
| Pantoprazole Sulfide | 102625-64-9 | C₁₆H₁₅F₂N₃O₃S | 367.37 | Sulfide (-S-) |
| Pantoprazole Sulfone | 138786-67-1 | C₁₆H₁₅F₂N₃O₄S | 383.37 | Sulfone (-SO₂-) |
| Pantoprazole N-Oxide | 953787-60-5 | C₁₆H₁₅F₂N₃O₅S | 399.37 | Sulfoxide (-SO-), N-oxide |
| Pantoprazole Sulfone N-Oxide | 953787-55-8 | C₁₆H₁₅F₂N₃O₆S | 415.37 | Sulfone (-SO₂-), N-oxide |
Table 2: Analytical and Regulatory Data
Key Findings from Research
Stability Differences: Pantoprazole Sulfide N-Oxide is less stable than the sodium salt form of pantoprazole, which resists degradation due to enhanced solubility and reduced electrophilicity .
Synthetic Control :
- The use of water as a solvent and optimized NaOH concentrations minimizes dimer impurities (e.g., Impurity E) during sulfide-to-sulfoxide oxidation, indirectly reducing side products like Sulfide N-Oxide .
Detection Challenges :
- Pantoprazole Sulfide N-Oxide shares a mass (m/z 383.37) with other impurities, necessitating high-resolution LC-MS/MS for unambiguous identification .
Biological Activity
Pantoprazole Sulfide N-Oxide (PSNO) is recognized as an impurity arising during the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI) for treating gastroesophageal reflux disease and other acid-related disorders. Understanding the biological activity and implications of PSNO is crucial due to its potential effects on drug safety and efficacy.
PSNO has a chemical formula of and is characterized by the presence of a sulfoxide or sulfone derivative, which results from the oxidation of sulfur in the compound. Its structural similarities to Pantoprazole suggest that it may exhibit some pharmacological properties, although it is not an intended therapeutic agent.
Formation and Detection
PSNO is typically formed as a byproduct during the manufacturing process of Pantoprazole. Various studies have employed high-performance liquid chromatography (HPLC) and mass spectrometry to identify and quantify this impurity in pharmaceutical formulations. For instance, a study identified PSNO among several impurities during forced degradation tests, indicating its stability under certain conditions but susceptibility to oxidative stress .
Pharmacological Implications
While PSNO is not primarily studied for therapeutic effects, its structural similarity to Pantoprazole raises concerns regarding its potential biological activity. The following points summarize its implications:
Case Studies
- Stability Studies : Research has shown that PSNO can be detected in various formulations under different stress conditions—such as oxidative degradation—highlighting its relevance in stability studies for Pantoprazole .
- Quality Control : A validated HPLC method demonstrated that monitoring PSNO levels is essential for quality control in pharmaceutical manufacturing. The method allows for rapid detection and quantification, ensuring compliance with safety standards .
Research Findings
Recent studies have focused on characterizing PSNO and understanding its formation mechanisms:
- Degradation Pathways : Investigations into the degradation pathways of Pantoprazole revealed that PSNO appears under specific oxidative conditions, emphasizing the need for stringent control measures during production .
- Analytical Methods : Advanced analytical techniques, including HPLC coupled with UV detection and mass spectrometry, have been developed to detect PSNO effectively, allowing for better monitoring of drug purity in commercial formulations .
Summary Table: Comparison of Impurities Related to Pantoprazole
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pantoprazole | Benzimidazole structure | Primary compound used for acid-related disorders |
| Pantoprazole Sulfide N-Oxide (PSNO) | Sulfoxide derivative | Arises as an impurity during synthesis |
| Other Impurities | Various structural modifications | Each has distinct formation pathways and stability |
Q & A
Q. How is Pantoprazole Sulfide N-Oxide identified and differentiated from other Pantoprazole impurities in HPLC analysis?
Methodological Answer: Pantoprazole Sulfide N-Oxide is identified using chromatographic parameters such as retention time, mass transitions, and reference standards. According to USP guidelines:
- Retention Time : 3.12 minutes (for sulfone N-oxide derivatives) under gradient elution with mobile phases containing dibasic potassium phosphate (pH 7.00) and acetonitrile .
- Reference Standards : USP Pantoprazole N-Oxide (CAS 953787-60-5) and Pantoprazole Sulfone N-Oxide (CAS 953787-55-8) are used for system suitability testing .
- Mass Spectrometry : Key transitions include m/z 378→166 for sulfone N-oxide derivatives .
Q. What synthetic pathways lead to the formation of Pantoprazole Sulfide N-Oxide?
Methodological Answer: Pantoprazole Sulfide N-Oxide arises via metabolic or synthetic oxidation processes:
- Metabolic Pathway : Cytochrome P450 enzymes (CYP2C19 and CYP3A4) oxidize Pantoprazole sulfide to sulfoxide intermediates, which further oxidize to N-oxide derivatives .
- Chemical Synthesis : Oxidation of Pantoprazole sulfide using agents like hydrogen peroxide or peracids under controlled pH and temperature conditions .
Advanced Research Questions
Q. How can researchers validate an analytical method for quantifying Pantoprazole Sulfide N-Oxide in the presence of co-eluting impurities?
Methodological Answer: Method validation requires:
- System Suitability Tests : Use a mixture of USP reference standards (e.g., Related Compounds A, B, C, D, F, and E) to confirm resolution and specificity .
- Gradient Elution : Optimize with initial 10% acetonitrile, increasing to 90% by 3.5 minutes, to resolve co-eluting impurities like Pantoprazole Sulfone and N-Oxide derivatives .
- Validation Parameters :
Q. What strategies resolve co-elution of Pantoprazole Sulfide N-Oxide with structurally similar impurities during LC-MS analysis?
Methodological Answer:
- Chromatographic Optimization : Adjust column temperature (e.g., 40°C) and flow rate (0.4 mL/min) to enhance peak separation .
- Mass Spectrometry : Use selective ion monitoring (SIM) for m/z 378→166 (sulfone N-oxide) and m/z 362→150 (N-oxide) to differentiate overlapping peaks .
- Data Integration : Apply peak deconvolution software to quantify unresolved impurities (e.g., Related Compounds D and F) .
Q. How do stability studies under varying conditions (pH, temperature) affect Pantoprazole Sulfide N-Oxide levels?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
